Pefloxacin N-oxide

Catalog No.
S583209
CAS No.
85145-21-7
M.F
C17H20FN3O4
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pefloxacin N-oxide

CAS Number

85145-21-7

Product Name

Pefloxacin N-oxide

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-oxido-4-oxoquinolin-1-ium-3-carboxylic acid

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C17H20FN3O4/c1-3-21(25)10-12(17(23)24)16(22)11-8-13(18)14(9-15(11)21)20-6-4-19(2)5-7-20/h8-10H,3-7H2,1-2H3,(H,23,24)

InChI Key

LJTKAUAKTFMWRP-UHFFFAOYSA-N

SMILES

CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-]

Synonyms

N-oxide pefloxacin, pefloxacin N-oxide

Canonical SMILES

CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-]

Antimicrobial Activity:

Some studies suggest that pefloxacin N-oxide might possess some degree of antimicrobial activity against certain bacterial strains, similar to its parent compound, pefloxacin. However, the research in this area is limited, and the overall effectiveness of pefloxacin N-oxide as an antimicrobial agent remains unclear. [Source: N‐oxidation, N‐demethylation, and excretion of pefloxacin by the turtle Pseudemys scripta elegans, ]

Pharmacokinetic Studies:

Research efforts have been directed towards understanding the pharmacokinetic properties of pefloxacin N-oxide, which involve how the body absorbs, distributes, metabolizes, and excretes the compound. These studies aim to determine factors influencing its presence and potential activity within the body. [Source: N‐oxidation, N‐demethylation, and excretion of pefloxacin by the turtle Pseudemys scripta elegans, ]

Environmental Impact:

The presence of pefloxacin and its metabolites, including pefloxacin N-oxide, in environmental water sources has raised concerns. Research is being conducted to assess the potential environmental impact of these compounds and their impact on aquatic ecosystems. [Source: Determination of fluoroquinolone antibiotics in environmental water by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry, ]

Pefloxacin N-oxide is a derivative of the fluoroquinolone antibiotic pefloxacin, characterized by the presence of an N-oxide functional group. This compound is recognized for its potent antibacterial properties, primarily achieved through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for the processes of DNA replication and transcription in bacteria, making pefloxacin N-oxide a significant player in combating bacterial infections.

Pefloxacin N-oxide is primarily formed through oxidation reactions involving its parent compound, pefloxacin. The oxidation process typically employs agents like 4,4′-azobis(4-cyanopentanoic acid), which facilitates the conversion of pefloxacin to its N-oxide form. The reaction conditions are critical, as they influence the yield and purity of the final product.

Types of Reactions

  • Oxidation Reactions: The primary reaction leading to the formation of pefloxacin N-oxide.
  • Degradation Reactions: Under specific conditions, pefloxacin N-oxide can undergo further degradation, resulting in various oxidized derivatives.

Pefloxacin N-oxide exhibits significant antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV. The mechanism involves binding to these enzymes, thereby inhibiting their function and leading to:

  • Disruption of DNA supercoiling.
  • Induction of double-strand breaks in bacterial DNA.
  • Ultimately, bacterial cell death due to impaired replication and transcription processes .

Additionally, studies have indicated that this compound may induce oxidative stress in certain cell types, contributing to its bactericidal effects.

The synthesis of pefloxacin N-oxide can be executed through several methods:

  • Laboratory Synthesis:
    • Oxidation with 4,4′-azobis(4-cyanopentanoic acid): This method involves controlled temperature and incubation times to ensure complete oxidation of pefloxacin to pefloxacin N-oxide.
  • Industrial Production:
    • While detailed industrial methods are less documented, large-scale production typically mirrors laboratory synthesis techniques with optimized conditions for efficiency.

Research indicates that pefloxacin N-oxide interacts with various biological systems. Notably:

  • It exhibits pharmacokinetic properties similar to its parent compound, with significant renal clearance observed.
  • Interaction studies suggest that it may influence metabolic pathways in both bacterial and mammalian cells, impacting gene expression and cellular metabolism .

Pefloxacin N-oxide shares structural similarities with other fluoroquinolone antibiotics. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
NorfloxacinContains a piperazine ringLess potent against Gram-positive bacteria
CiprofloxacinHas a cyclopropyl group at position 1Broad-spectrum activity against various pathogens
OfloxacinContains a fluorine atom at position 6Effective against both aerobic and anaerobic bacteria
LevofloxacinS-enantiomer of ofloxacinEnhanced efficacy against respiratory pathogens

Uniqueness of Pefloxacin N-Oxide

Pefloxacin N-oxide is unique due to its specific mechanism of action involving potent inhibition of both DNA gyrase and topoisomerase IV, making it particularly effective against a range of resistant bacterial strains. Additionally, its metabolic pathway leading to the formation of reactive oxygen species distinguishes it from other fluoroquinolones.

XLogP3

-0.7

Dates

Last modified: 04-14-2024

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